molecular formula C7H12N2O B3203990 N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine CAS No. 1026035-03-9

N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine

Cat. No. B3203990
M. Wt: 140.18 g/mol
InChI Key: BISSTFJMMIUKGD-BQYQJAHWSA-N
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Description

“N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine” is a chemical compound with the IUPAC name (1R,4S,5R)-4-nitroso-1-azabicyclo[3.2.1]octane . It has a molecular weight of 140.19 .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of “N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine”, is a central core of the family of tropane alkaloids . This core has been applied as a key synthetic intermediate in several total syntheses .


Molecular Structure Analysis

“N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine” contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 oxime (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .


Chemical Reactions Analysis

The 2-azabicyclo[3.2.1]octane system, a part of the structure of “N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine”, has gained significant interest due to its synthetic and pharmacological potential . It has been used as a key synthetic intermediate in several total syntheses .


Physical And Chemical Properties Analysis

“N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine” is a powder that is stored at room temperature . It has a molecular weight of 140.19 .

properties

IUPAC Name

(NE)-N-(1-azabicyclo[3.2.1]octan-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-8-7-2-4-9-3-1-6(7)5-9/h6,10H,1-5H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISSTFJMMIUKGD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC(=NO)C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC/C(=N\O)/C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine
Reactant of Route 2
N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine
Reactant of Route 3
N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine
Reactant of Route 4
N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine
Reactant of Route 5
N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine
Reactant of Route 6
N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine

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